molecular formula C10H16N2 B1523443 Ethyl[1-(pyridin-4-yl)propyl]amine CAS No. 1178707-49-7

Ethyl[1-(pyridin-4-yl)propyl]amine

Cat. No. B1523443
M. Wt: 164.25 g/mol
InChI Key: AMLONKVNYUAMSB-UHFFFAOYSA-N
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Description

Ethyl[1-(pyridin-4-yl)propyl]amine is a chemical compound used as a pharmaceutical intermediate . It is also known as 1-(4-Pyridyl)ethylamine .


Molecular Structure Analysis

The molecular formula of 1-(4-Pyridyl)ethylamine is C7H10N2 . The average mass is 122.168 Da and the monoisotopic mass is 122.084396 Da .

Scientific Research Applications

Synthesis of Heterocycles

  • Novel synthetic routes have been developed for the efficient synthesis of pyrazolo[3,4-b]pyridine and tetrahydropyridines, which are significant in the preparation of pharmaceuticals and materials science. These syntheses involve condensation reactions and [4 + 2] annulation processes, highlighting the utility of pyridine derivatives in forming complex heterocyclic structures (Ghaedi et al., 2015); (Zhu et al., 2003).

Catalysis and Polymerization

  • Research on pyridine-amine nickel complexes for ethylene polymerization demonstrates the influence of substituents on catalyst performance, showing how variations in pyridine and amine groups can affect the reactivity and properties of the resulting polyethylene. This underlines the role of such compounds in developing new catalyst systems for polymer production (Zai et al., 2012).

Organic Transformations

  • Pyridine derivatives serve as intermediates in various organic transformations, including carbonylation reactions and the synthesis of functionalized molecules. These processes benefit from the directing effect of pyridine groups for selective C-H bond activation and subsequent functional group introductions (Inoue et al., 2009).

Material Science

  • The study of alkoxide-bridged dysprosium dimers using tripodal ligands with pyridyl arms highlights the influence of ligand field tuning on single-molecule magnet (SMM) behavior. This research provides insights into designing magnetic materials with specific properties by manipulating the coordination environment around metal centers (Peng et al., 2016).

Mechanistic Insights in Organic Chemistry

  • Investigations into the kinetics of aminolysis and pyridinolysis reactions offer valuable information on reaction mechanisms and the influence of substituents on reaction rates. This knowledge is crucial for understanding and optimizing organic synthesis processes (Castro et al., 2004).

Safety And Hazards

Ethyl[1-(pyridin-4-yl)propyl]amine is used as a pharmaceutical intermediate . Specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

N-ethyl-1-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-10(12-4-2)9-5-7-11-8-6-9/h5-8,10,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLONKVNYUAMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[1-(pyridin-4-yl)propyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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